molecular formula C18H20BrNO3 B178949 tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate CAS No. 119879-92-4

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate

Cat. No.: B178949
CAS No.: 119879-92-4
M. Wt: 378.3 g/mol
InChI Key: BZSHFDPWXSSQFF-UHFFFAOYSA-N
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Description

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a benzyloxy group, and a bromophenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate typically involves the reaction of 5-(benzyloxy)-2-bromophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzyloxy substituent, and a bromophenyl moiety, which may confer unique reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrNO3C_{18}H_{20}BrNO_3. The structure includes:

  • tert-Butyl Group : Enhances solubility and stability.
  • Benzyloxy Group : May improve binding affinity to biological targets.
  • Bromophenyl Moiety : The presence of bromine can influence the compound's reactivity and interaction with biological systems.

The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy group may enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways.

Biological Activity

Research highlights several aspects of the biological activity of this compound:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like purine nucleoside phosphorylase (PNP), which is a target for treating T-cell malignancies. For instance, related compounds exhibited IC50 values as low as 19 nM against human PNP, indicating strong inhibitory potential .
  • Cytotoxicity : Studies on structural analogs suggest that modifications in the phenyl ring can lead to selective cytotoxicity towards certain cancer cell lines. For example, compounds with similar substituents were evaluated for their cytotoxic effects on various T-lymphoblastic cell lines and demonstrated significant selectivity .
  • Binding Affinity : The presence of the benzyloxy group in the structure enhances binding affinity to adenosine receptors, which are crucial in various physiological processes including pain modulation and inflammation .

Case Study 1: PNP Inhibitors

A series of novel PNP inhibitors were developed based on structural similarities with this compound. These inhibitors showed promising results in terms of selectivity and potency against both human and Mycobacterium tuberculosis PNP, with some compounds achieving nanomolar range IC50 values .

Case Study 2: Selective Cytotoxicity

In vitro studies demonstrated that structurally related compounds exhibited selective cytotoxicity towards T-cell malignancies while sparing non-cancerous cells. This selectivity is attributed to the specific interactions between the compounds and unique cellular targets within malignant cells .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
tert-Butyl (4-bromophenyl)carbamate131818-17-2Contains bromine enhancing reactivityModerate enzyme inhibition
tert-Butyl (4-(bromomethyl)phenyl)carbamate239074-27-2Bromomethyl group adds electrophilic characterEffective against certain cancer lines
tert-Butyl (4-nitrophenyl)carbamate131818-17-2Nitro group increases polarityIncreased binding affinity

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHFDPWXSSQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558450
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119879-92-4
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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